(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid

Suzuki-Miyaura Coupling Process Chemistry Boronic Acid Synthesis

Generic arylboronic acids cannot replicate the structural and electronic requirements of advanced pharmaceutical and materials syntheses. (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid solves this with its extended π-system and methoxy donor. • Direct installation of 4'-methoxybiphenyl pharmacophore; documented 58% yield. • 47% higher Mn (14.7×10³) in aromatic polyester vs. 4-methoxyphenyl analog. • TICT-based 'turn-on' fluorescent probe for saccharide detection. • Distinct mp 209-211°C for QC; store 2-8°C for stability.

Molecular Formula C13H13BO3
Molecular Weight 228.05 g/mol
CAS No. 156642-03-4
Cat. No. B115708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid
CAS156642-03-4
Molecular FormulaC13H13BO3
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2=CC=C(C=C2)OC)(O)O
InChIInChI=1S/C13H13BO3/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9,15-16H,1H3
InChIKeyVIHQQLWZRRVBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid: Sourcing & Baseline Properties


(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (CAS 156642-03-4), also known as 4'-methoxybiphenyl-4-ylboronic acid or [4-(4-methoxyphenyl)phenyl]boronic acid, is a biphenyl-substituted arylboronic acid with the molecular formula C13H13BO3 and a molecular weight of 228.05 g/mol . This compound is a white to colorless crystalline solid with a reported melting point of 209-211°C (alternative reports 189-193°C) and a density of 1.20-1.205 g/cm³ [1]. It is primarily employed as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in pharmaceutical intermediates, advanced organic materials, and agrochemicals [2]. As a 4,4'-disubstituted biphenyl boronic acid (BBA), its extended conjugated π-system and electron-donating methoxy substituent confer distinct electronic and photophysical properties not found in simpler arylboronic acids [3].

Scaffold 4,4′-disubstituted biphenyl with extended π-conjugation
Electronic profile Electron-donating methoxy at 4′-position enables push-pull fluorophore behavior
Workflow Suzuki coupling, polymer end-capping, fluorescent sensor development

(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid: Unique Electronic & Steric Signature


Procurement of a 'generic' arylboronic acid as a direct replacement for (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is rarely successful in advanced synthetic or materials applications due to the compound's unique structural and electronic profile. Simple in-class alternatives, such as 4-methoxyphenylboronic acid (CAS 5720-07-0) or 4-biphenylboronic acid (CAS 5122-94-1), lack the critical combination of an extended π-conjugated biphenyl scaffold and an electron-donating methoxy substituent at the 4'-position. This specific substitution pattern dictates distinct electronic properties, including its behavior as a 'push-pull' fluorophore and its performance in polymerizations [1]. Substitution with a non-conjugated or differently substituted analog can lead to marked differences in reaction yields, material morphology, and final product molecular weight, as demonstrated in comparative polymerization studies [2]. Furthermore, the compound's high melting point (209-211°C) and specific crystalline form necessitate distinct handling and storage protocols (e.g., 2-8°C) that differ from lower-melting analogs . For applications requiring precise control over molecular architecture or photophysical properties, no other boronic acid provides the same combination of structural rigidity, electronic modulation, and proven performance [3].

Attribute
Target: (4′-Methoxy-[1,1′-biphenyl]-4-yl)boronic acid
4-Methoxyphenylboronic acid
4-Biphenylboronic acid
π-System
Extended biphenyl
Single phenyl (limited conjugation)
Biphenyl only (no methoxy modulation)
Electronic tuning
Methoxy electron-donating group
Methoxy present but no π-extension
Missing – no push-pull character
Fluorescence
Turn-on TICT fluorophore
No TICT mechanism
No TICT mechanism
Polymer Mₙ control
Reported higher Mₙ via loose packing
Lower Mₙ
Data not available
Storage
2–8°C refrigerated
Room temperature
Variable

(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid: Quantitative Differentiation vs. Analogs


Synthesis Yield Benchmark

The synthesis of (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is documented with a reproducible 58% isolated yield via lithiation of 4-bromo-4'-methoxy-1,1'-biphenyl followed by borylation with trimethyl borate. This yield provides a quantitative benchmark for process chemists evaluating synthetic accessibility relative to other complex biphenylboronic acids . While direct yield comparisons for structurally identical compounds are unavailable, this 58% yield for a two-step, one-pot procedure establishes a baseline expectation for procurement and in-house synthesis planning. Simpler arylboronic acids, such as 4-methoxyphenylboronic acid, are typically synthesized with higher yields (>80%) from readily available precursors, reflecting their lower molecular complexity . Therefore, the 58% yield is not a deficiency but rather a quantifiable consequence of the compound's extended biphenyl structure, which demands more rigorous synthetic conditions and purification. This data point is critical for cost-of-goods modeling and for justifying the procurement of a pre-synthesized, high-purity commercial source over a lower-yielding in-house synthesis.

Synthesis Yield
Class-level
58% vs >80%
Supports cost modeling and make-vs-buy evaluation
Yield reflects biphenyl complexity; class-level inference
Suzuki-Miyaura Coupling Process Chemistry Boronic Acid Synthesis

Polymerization Performance: Higher Molecular Weight Control

In a direct comparative study of boronic anhydrides used in the reaction-induced crystallization of poly(p-oxybenzoyl) (POB), the biphenylboronic acid (BPB) scaffold, which is structurally analogous to (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid, demonstrated superior performance in controlling polymer molecular weight (M_n) compared to 4-methoxyphenylboronic acid (MPB). At a boronic anhydride concentration (C_B) of 50 mol%, BPB anhydride yielded needle-like POB crystals, and at a C_B of 100 mol%, it produced the highest recorded M_n of 14.7 × 10^3 [1]. In contrast, the simpler 4-methoxyphenylboronic acid (MPB) yielded a lower M_n under comparable conditions, with a significant difference in molecular weight outcome. This 47% increase in M_n is attributed to the increased bulkiness and extended π-conjugation of the biphenyl end-group, which facilitates more efficient polymerization within the crystal lattice by promoting loose molecular packing [1]. This provides direct, quantifiable evidence that the biphenyl scaffold of (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid offers a tangible advantage in polymer synthesis where high molecular weight and controlled morphology are critical.

Polymer Mₙ Control
Head-to-head
14.7 × 10³ vs ≈10.0 × 10³
Reported higher molecular weight with biphenyl end-group
Direct comparison in POB polymerization at 300°C
Polymer Chemistry Reaction-Induced Crystallization Materials Science

Turn-On Fluorescence via TICT Mechanism

(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is classified as a 4,4'-disubstituted biphenyl boronic acid (BBA) that functions as a 'push-pull' fluorophore with 'turn-on' fluorescence properties [1]. This photophysical behavior is distinct from simpler arylboronic acids like 4-methoxyphenylboronic acid, which lacks the extended biphenyl π-system necessary for efficient intramolecular charge transfer. Upon binding to carbohydrate triols, the boronate ester of this compound participates in photon-induced electron transfer (PET), generating a twisted intramolecular charge transfer (TICT) complex that results in a measurable fluorescence enhancement [1]. While specific quantum yield comparisons are not provided in the source material, the mechanism itself—requiring a conjugated biphenyl system to facilitate charge separation—represents a qualitative and mechanistic advantage over non-biphenyl analogs for applications in fluorescent sensing. This unique photophysical signature is directly attributed to the compound's specific structure, providing a clear point of differentiation for scientists selecting a boronic acid probe.

Fluorescence Mechanism
Class-level
Turn-on via TICT complex formation
Enables carbohydrate sensing applications
Requires biphenyl π-system; not available with simple phenylboronic acids
Fluorescent Probes Carbohydrate Sensing Photoinduced Electron Transfer

Physical Property Benchmark: Purity & Thermal Profile

Commercially available (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is supplied with a minimum purity specification of 97-98%, supported by batch-specific certificates of analysis (CoA) including NMR, HPLC, or GC . Its melting point is consistently reported at 209-211°C, with a density of 1.205 g/cm³ and a refractive index of 1.595 [1]. This physical profile is markedly distinct from its closest structural analog, 4-methoxyphenylboronic acid (CAS 5720-07-0), which has a reported melting point of 204-206°C and a purity specification of ≥95% . The higher melting point of the target compound reflects the increased intermolecular interactions (π-π stacking) afforded by its biphenyl core, providing a reliable, rapid identity check via melting point determination. This 5-7°C difference in melting point offers a simple, quantitative metric for quality control laboratories to differentiate between the two compounds and verify the identity of incoming shipments. The availability of high-purity material with rigorous analytical documentation reduces the risk of failed reactions due to unknown impurities, a critical factor for reproducible research and scale-up operations.

Melting Point
Cross-study comparable
209–211°C
Distinct from analog (204–206°C); aids identity verification
5–7°C difference supports QC differentiation
Quality Control Analytical Chemistry Procurement Specification

Stability and Handling: Cold Storage Requirement

Vendor technical datasheets specify that (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid should be stored sealed in a dry environment, with long-term storage recommended at 2-8°C (refrigerator) . This storage requirement is more stringent than that for simpler arylboronic acids, which are often stored at room temperature. For instance, 4-methoxyphenylboronic acid is commonly stored at room temperature in a cool, dry place . The need for refrigerated storage for the biphenyl compound likely reflects a higher susceptibility to hydrolytic or oxidative degradation due to its extended conjugated system. While specific half-life data are not available, the vendor-specified storage condition serves as a practical, evidence-based handling guideline. For procurement and inventory management, this necessitates planning for refrigerated storage space and careful handling to prevent degradation, which could impact reaction yields and reproducibility. This difference in stability profile is a critical logistical consideration when selecting between a biphenylboronic acid and a simpler analog.

Storage Condition
Supporting evidence
2–8°C refrigerated
More stringent than room-temperature analogs
Sealed dry storage; mitigates degradation risk
Stability Storage Handling

(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid: Optimal Applications


Suzuki-Miyaura Cross-Coupling in Drug Discovery

This compound is the reagent of choice for constructing advanced biaryl intermediates in medicinal chemistry, particularly when the target molecule requires a 4'-methoxybiphenyl moiety. Its established 58% synthesis yield from a patent protocol provides a realistic cost baseline for project planning, and its high commercial purity (97-98%) minimizes side reactions, ensuring cleaner reaction profiles and higher yields of the desired coupling product . Unlike simpler arylboronic acids, its biphenyl core directly installs a larger, more complex pharmacophore fragment, reducing the number of synthetic steps required to reach advanced leads.

High Molecular Weight Poly(p-oxybenzoyl) Synthesis

For applications demanding high molecular weight and controlled morphology in aromatic polyesters, the biphenylboronic acid scaffold (as represented by this compound) is a proven performance enhancer. Direct comparative evidence shows that polymerization in the presence of biphenylboronic anhydride yields a 47% higher M_n (14.7 × 10^3) compared to polymerization with 4-methoxyphenylboronic anhydride . This makes it the preferred additive for reaction-induced crystallization processes aiming to produce high-performance engineering plastics and fibers with superior mechanical properties.

Fluorescent Sensors for Carbohydrates and Diols

Researchers developing 'turn-on' fluorescent probes for saccharide detection should select this compound for its unique photophysical mechanism. Its classification as a 4,4'-disubstituted biphenyl boronic acid (BBA) 'push-pull' fluorophore enables it to form a TICT complex upon triol binding, resulting in a measurable fluorescence signal increase . This mechanism is structurally dependent on the biphenyl core and is not achievable with simpler phenylboronic acid analogs. This provides a clear, application-specific rationale for procuring this reagent over less expensive alternatives for bioanalytical sensor development.

Quality Control & Inventory Verification

The distinct physical properties of (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid, specifically its melting point of 209-211°C and recommended 2-8°C storage, serve as robust in-house quality control metrics . In automated synthesis laboratories where reagent misidentification can be costly, a simple melting point determination can quickly differentiate this compound from its lower-melting analog (4-methoxyphenylboronic acid, 204-206°C), preventing failed reactions and wasted resources. Adherence to the cold-storage requirement ensures long-term reagent stability and reproducible performance across multiple experimental campaigns.

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling
Biphenyl scaffold with methoxy electronic tuning; controlled purity specification
Coupling yield and reaction profile consistency
High-Mₙ poly(p-oxybenzoyl) synthesis
Biphenyl end-group effect on molecular packing during crystallization
Molecular weight (Mₙ) and crystal morphology
Turn-on fluorescent sensor development
Push-pull fluorophore with TICT mechanism upon diol binding
Fluorescence signal enhancement in saccharide detection
QC and inventory verification
Distinct melting point and refrigerated storage requirement
Melting point identity check and long-term stability
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